Octadecyl methacrylate

Description

Significance and Research Landscape of Octadecyl Methacrylate (B99206) (OMA) in Polymer Science

The significance of OMA in polymer science stems from the amphiphilic nature it can bestow upon copolymers. The long C18 alkyl chain provides a hydrophobic character, making polymers containing OMA soluble in nonpolar solvents and compatible with hydrocarbon-based materials like waxes and oils. acs.org This property is particularly valuable in applications such as pour point depressants for crude oil, where the polymer can interact with and modify the crystallization of paraffin (B1166041) waxes, thereby improving flowability at low temperatures. acs.orgiosrjournals.org

Research into OMA has explored various polymerization techniques, including conventional free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgacs.org These advanced polymerization methods allow for the synthesis of well-defined POMA homopolymers and copolymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for fine-tuning the material's properties for specific applications. acs.org The ability to create block, statistical, and gradient copolymers from OMA and other monomers further expands the range of achievable material properties. acs.org

Evolution of Research Perspectives on Poly(Octadecyl Methacrylate) (POMA)

The research focus on POMA has evolved from its initial use as a simple additive to its current role in the development of "smart" or stimuli-responsive materials. Early research primarily centered on its application as a pour-point depressant and viscosity index improver for lubricating oils. iosrjournals.orgresearchgate.net The long alkyl side chains of POMA can co-crystallize with the paraffin waxes in oil, disrupting the formation of a large wax crystal network and thus lowering the temperature at which the oil ceases to flow. acs.org

More recently, the research landscape has broadened to include the use of POMA in more advanced applications. For instance, the hydrophobic nature of the octadecyl side chains has been harnessed to create self-healing hydrogels. ncsu.edursc.org In these materials, the hydrophobic segments of POMA can aggregate to form physical crosslinks within a hydrophilic polymer network. When the material is damaged, these hydrophobic associations can reform, leading to self-healing capabilities. ncsu.edu

Furthermore, POMA and its copolymers are being investigated for their stimuli-responsive behavior. For example, copolymers of OMA with temperature-responsive monomers like N-isopropylacrylamide (NIPAM) can exhibit a lower critical solution temperature (LCST), where the polymer undergoes a phase transition from soluble to insoluble in water as the temperature changes. mdpi.comacs.org This property is of great interest for applications in drug delivery, sensors, and soft robotics. mdpi.com

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the current state of academic research on this compound and its polymer, poly(this compound). The primary objectives are to:

Detail the chemical and physical properties of the OMA monomer and the various methods for its synthesis.

Explore the different polymerization techniques used to produce POMA and the resulting polymer architectures.

Examine the key physicochemical properties of POMA, including its thermal and mechanical characteristics.

Discuss the emerging applications of OMA and POMA in the development of advanced materials, with a specific focus on self-healing polymers and stimuli-responsive materials.

By focusing on these core areas, this article will provide a thorough and scientifically accurate account of the importance and potential of this compound in modern polymer chemistry.

Chemical Properties and Synthesis of this compound (OMA)

The unique properties of poly(this compound) are intrinsically linked to the chemical nature of the OMA monomer. Understanding its synthesis and fundamental properties is crucial for its effective application in polymer science.

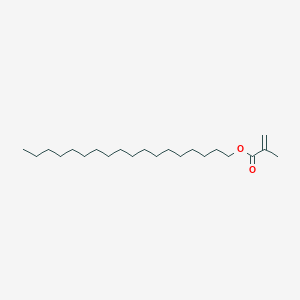

Molecular Structure and Physicochemical Properties of OMA

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C22H42O2 chemicalbook.comchemsrc.com |

| Molecular Weight | 338.57 g/mol chemicalbook.com |

| Appearance | Clear solution chemicalbook.com |

| Melting Point | 36 °C chemicalbook.com |

| Flash Point | 45 °F chemicalbook.comchemsrc.com |

| Solubility | Soluble in THF, CHCl3, toluene (B28343), and dioxane. Precipitates from hexanes, methanol (B129727), and ethanol. cd-bioparticles.net |

This table is interactive. Users can sort and filter the data.

Synthesis and Purification of OMA Monomer

The most common method for synthesizing this compound is through the esterification of methacrylic acid or the transesterification of methyl methacrylate with octadecanol. iosrjournals.orgresearchgate.net

In a typical esterification reaction, methacrylic acid is reacted with octadecanol in the presence of an acid catalyst, such as sulfuric acid, and a polymerization inhibitor, like hydroquinone (B1673460), to prevent the premature polymerization of the monomer. iosrjournals.org The reaction is typically carried out in a solvent like toluene. iosrjournals.org

Transesterification involves reacting methyl methacrylate with a large excess of octadecanol at elevated temperatures, again in the presence of a catalyst and an inhibitor. researchgate.net The different solubilities of the resulting OMA monomer and the excess octadecanol in a solvent like methanol allow for efficient purification. researchgate.net

Following the reaction, the crude product is purified to remove unreacted starting materials, catalyst, and inhibitor. This is often achieved by washing the product with a solvent in which the impurities are soluble but the OMA monomer is not, such as methanol. iosrjournals.org

Polymerization of this compound and Polymer Architecture

The polymerization of OMA is a key step in harnessing its properties for various applications. The choice of polymerization technique significantly influences the architecture and, consequently, the properties of the resulting poly(this compound).

Polymerization Methods for OMA

Several polymerization methods have been successfully employed to synthesize POMA, each offering distinct advantages in terms of control over the polymer structure.

Free-Radical Polymerization: This is a conventional and straightforward method for polymerizing OMA. iosrjournals.org It is typically initiated by a thermal initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in a solvent like toluene at elevated temperatures. iosrjournals.orgresearchgate.net While effective for producing high molecular weight polymers, this method offers limited control over the molecular weight distribution, often resulting in polymers with a broad polydispersity index (PDI > 2). acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (PDI typically between 1.19 and 1.35). acs.org This method involves the use of a RAFT agent, such as 2-cyano-2-propyl-4-cyanobenzodithioate, which reversibly deactivates the growing polymer chains, enabling controlled growth. acs.org

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique used to synthesize well-defined POMA homopolymers and copolymers. acs.org This method provides excellent control over molecular weight and results in low polydispersity. acs.org

Solid-State Photopolymerization: Interestingly, OMA can undergo rapid photopolymerization in its crystalline solid state. rsc.orgrsc.orgresearchgate.net This method exhibits unique kinetics, with the polymerization rate and double bond conversion being significantly higher in the solid state at low temperatures compared to the liquid state at higher temperatures. rsc.orgrsc.org This is attributed to the arrangement of the acrylic double bonds in the crystal lattice, which facilitates rapid propagation. rsc.orgresearchgate.net

Homopolymers and Copolymers of OMA

Both homopolymers of OMA (POMA) and copolymers incorporating OMA with other monomers have been extensively studied.

POMA Homopolymers: POMA is a comb-like polymer with long octadecyl side chains. acs.org The properties of POMA, such as its crystallinity and solubility, are largely determined by the packing of these side chains.

OMA Copolymers: OMA is frequently copolymerized with other monomers to create materials with a wide range of properties. For example:

Copolymers with Methyl Methacrylate (MMA): These copolymers are used as additives in lubricating oils to improve their viscosity index and pour point. iosrjournals.orgresearchgate.net

Copolymers with Acrylic Acid (AA): These amphiphilic copolymers can form various structures in solution, from random coils to collapsed-coil aggregates, depending on the composition. researchgate.netnih.gov

Copolymers for Stimuli-Responsive Materials: OMA has been copolymerized with monomers like 2-(2-methoxyethoxy)ethyl methacrylate to create temperature-responsive materials. mdpi.com

Table 2: Polymerization of this compound

| Polymerization Method | Key Features | Resulting Polymer Characteristics |

| Free-Radical Polymerization | Simple, uses thermal initiators (e.g., AIBN). iosrjournals.org | High molecular weight, broad molecular weight distribution (PDI > 2). acs.org |

| RAFT Polymerization | Controlled, uses a RAFT agent. acs.org | Well-defined molecular weight, narrow molecular weight distribution (PDI ~ 1.2-1.35). acs.org |

| ATRP | Controlled, provides excellent control over polymer architecture. acs.org | Well-defined homopolymers and copolymers with low PDI. acs.org |

| Solid-State Photopolymerization | Rapid polymerization in the crystalline state. rsc.orgrsc.org | High conversion rates, significantly decreased molecular weight distributions. rsc.orgrsc.org |

This table is interactive. Users can sort and filter the data.

Physicochemical Properties of Poly(this compound) (POMA)

The macroscopic properties of POMA are a direct consequence of its unique molecular structure, particularly the long, crystallizable octadecyl side chains.

Thermal Properties of POMA

The thermal behavior of POMA is characterized by the melting and crystallization of its long alkyl side chains.

Melting Point (Tm) and Crystallinity: POMA is a semi-crystalline polymer. The octadecyl side chains can pack into a crystalline structure, typically a hexagonal packing, which results in a distinct melting point. rsc.orgresearchgate.net The melting temperature (Tm) of POMA is around 36 °C. chemicalbook.com The degree of crystallinity can be influenced by the polymer's molecular weight and architecture.

Glass Transition Temperature (Tg): The glass transition temperature (Tg) of POMA is reported to be very low, around -100 °C. chemicalbook.com This low Tg is due to the flexibility of the long alkyl side chains, which act as internal plasticizers.

Differential Scanning Calorimetry (DSC) is a common technique used to study these thermal transitions in POMA.

Mechanical and Rheological Properties of POMA

The mechanical and flow properties of POMA are highly dependent on temperature due to its semi-crystalline nature.

Mechanical Properties: Below its melting point, the crystalline domains in POMA act as physical crosslinks, giving the material a certain degree of stiffness. Above its Tm, the polymer becomes a viscous liquid. The mechanical properties can be tuned by copolymerization. For instance, incorporating POMA into a hydrogel network can significantly enhance its toughness. rsc.org

Rheological Properties: The rheological behavior of POMA solutions and melts is of great importance for its application as a flow improver in crude oil. The viscosity of POMA-containing oils is highly temperature-dependent. acs.org At low temperatures, the interaction of POMA with wax crystals can significantly reduce the viscosity and gelation point of the crude oil. acs.org Reversible Addition-Fragmentation Chain Transfer (RAFT) synthesized POMA, with its controlled molecular weight and narrow distribution, has been shown to be more effective at reducing viscosity compared to POMA synthesized by free-radical polymerization. acs.org

Applications of OMA and POMA in Advanced Materials

The unique properties of OMA and POMA have led to their use in a variety of advanced material applications, moving beyond their traditional role as lubricant additives.

OMA in Self-Healing Polymers

A significant area of research is the incorporation of OMA into self-healing materials, particularly hydrogels. The hydrophobic octadecyl side chains of POMA can form physical crosslinks through hydrophobic aggregation within a hydrophilic polymer network. ncsu.edu

When a hydrogel containing POMA is damaged, the mobile polymer chains at the fracture surface can diffuse and re-establish these hydrophobic interactions, leading to the self-healing of the material. ncsu.edursc.org For example, a galactomannan (B225805) hydrogel grafted with OMA demonstrated the ability to self-heal within minutes at room temperature, with the healing efficiency of the fracture strain reaching 92.7% of the original sample in 10 hours. ncsu.edu The self-assembling nature of the hydrophobic this compound sections is the primary driver for this rapid and efficient self-healing performance. rsc.org

OMA in Stimuli-Responsive Materials

OMA is a valuable component in the design of stimuli-responsive polymers, which can change their properties in response to external stimuli such as temperature or pH.

Temperature-Responsive Polymers: Copolymers of OMA with temperature-sensitive monomers can exhibit a Lower Critical Solution Temperature (LCST). For instance, a copolymer of poly(2-(2-methoxyethoxy) ethyl methacrylate-co-octadecyl methacrylate) is a component of a temperature-responsive cooperative self-assembly system. mdpi.com The hydrophobic octadecyl groups can influence the LCST of the polymer, with hydrophobic end groups generally decreasing the LCST. acs.org

pH-Responsive Polymers: Copolymers of OMA with pH-sensitive monomers like acrylic acid can exhibit pH-responsive behavior. researchgate.net The aggregation behavior of these copolymers in aqueous solution can be controlled by changing the pH. nih.gov

Thermochromic Materials: A novel thermochromic material with reversible alterations in its thermotropic transmittance has been developed using 75–85% octadecyl acrylate (B77674) and 0–7% allyl methacrylate through an emulsion polymerization process. mdpi.com

The ability to tune the responsive behavior of these polymers by adjusting the OMA content opens up possibilities for their use in a wide range of applications, including drug delivery systems, sensors, and smart coatings. mdpi.commdpi.com

Structure

2D Structure

Properties

IUPAC Name |

octadecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZGPNHSPWNGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25639-21-8 | |

| Record name | Poly(octadecyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6027975 | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32360-05-7 | |

| Record name | Stearyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32360-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032360057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A41KA91Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Polymerization Mechanisms of Octadecyl Methacrylate

Monomer Synthesis and Purification Techniques for Octadecyl Methacrylate (B99206)

The creation of high-purity octadecyl methacrylate monomer is the foundational step for producing well-defined polymers. This section delves into the common synthetic routes and the necessary purification strategies.

Esterification Reactions for this compound Monomer Preparation

The primary method for synthesizing this compound is through esterification or transesterification reactions. iosrjournals.orgresearchgate.net

Direct Esterification: This method involves the reaction of methacrylic acid with octadecanol. tandfonline.comresearchgate.net The reaction is typically catalyzed by a strong acid, such as sulfuric acid. iosrjournals.orgresearchgate.net To prevent the premature polymerization of the monomer during synthesis, an inhibitor like hydroquinone (B1673460) is often added to the reaction mixture. iosrjournals.orgresearchgate.net The reaction is generally carried out at elevated temperatures to drive the reaction towards the product side by removing water, a byproduct of the esterification.

Transesterification: An alternative and commonly employed route is the transesterification of a more volatile methacrylate ester, such as methyl methacrylate (MMA), with octadecanol. iosrjournals.orgresearchgate.net This reaction is also catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. iosrjournals.orggoogle.com The equilibrium of this reversible reaction is shifted towards the formation of this compound by distilling off the lower-boiling alcohol byproduct, methanol (B129727). google.com This method can be advantageous due to the ready availability and lower cost of MMA. In one instance, reacting methyl methacrylate with a large excess of octadecanol at 90°C in the presence of sulfuric acid and hydroquinone resulted in an 80% yield. researchgate.net

| Parameter | Direct Esterification | Transesterification |

| Reactants | Methacrylic Acid, Octadecanol | Methyl Methacrylate, Octadecanol |

| Catalyst | Sulfuric Acid | Sulfuric Acid, p-Toluenesulfonic Acid |

| Inhibitor | Hydroquinone | Hydroquinone |

| Byproduct | Water | Methanol |

| Driving Force | Removal of Water | Removal of Methanol |

Purification Strategies and Challenges for this compound

Achieving high purity of the this compound monomer is essential for successful polymerization and for obtaining polymers with desired properties. The primary challenge in purification is the removal of unreacted starting materials, particularly the long-chain alcohol (octadecanol), and the polymerization inhibitor. iosrjournals.org

A common purification strategy involves precipitation. iosrjournals.org The different solubilities of this compound and octadecanol in certain solvents, like methanol, allow for an effective separation. researchgate.net The synthesized product, containing the monomer and unreacted octadecanol, is poured into an excess volume of methanol. iosrjournals.org The desired monomer, being less soluble, precipitates out while the more soluble impurities remain in the solution. iosrjournals.org The precipitated monomer can then be collected by filtration. iosrjournals.org

Another purification technique involves washing the crude product. For instance, after a transesterification reaction, the excess methyl methacrylate is first removed, often by vacuum stripping. google.com The remaining mixture can then be washed with aqueous solutions, such as aqueous ammonia, followed by water and an alkaline solution to remove acidic catalysts and other impurities. google.com In some cases, the monomer is dissolved in a nonpolar solvent like hexane (B92381) and washed multiple times with an aqueous sodium hydroxide (B78521) solution to remove the inhibitor and any remaining acidic impurities. cmu.edu The organic layer is then dried over a drying agent like magnesium sulfate, and the solvent is evaporated to yield the purified monomer. cmu.edu

The use of bio-based raw materials for producing the precursor chemicals can introduce a wider range of impurities, which may require additional purification steps like distillation to separate components with similar boiling points. acs.org The presence of impurities can negatively impact the subsequent polymerization process. kpi.ua

Radical Polymerization of this compound

Radical polymerization is a widely used technique to synthesize poly(this compound) (PODMA) and its copolymers. This method allows for the creation of high molecular weight polymers with diverse applications.

Conventional Free Radical Polymerization of this compound

Conventional free radical polymerization is a robust and common method for polymerizing this compound. iosrjournals.orgacs.org This process involves the initiation, propagation, and termination of polymer chains through radical intermediates.

Initiator Systems in Free Radical Polymerization (e.g., AIBN)

The choice of initiator is critical in free radical polymerization as it dictates the initiation rate and can influence the final polymer properties. Azo compounds are frequently used as initiators due to their predictable decomposition kinetics.

2,2′-Azobisisobutyronitrile (AIBN) is a widely used thermal initiator for the polymerization of this compound. tandfonline.comiosrjournals.orgacs.org AIBN decomposes upon heating to generate two cyano-2-propyl radicals, which then initiate the polymerization process. nih.gov The concentration of AIBN affects both the rate of polymerization and the molecular weight of the resulting polymer. acs.org An increase in AIBN concentration generally leads to a higher polymerization rate and an increase in the number-average molecular weight. acs.org However, very high initiator concentrations can lead to a decrease in molecular weight due to an increased rate of termination reactions.

The half-life of AIBN is temperature-dependent; for instance, it has a half-life of about 5 hours at 70°C and 1 hour at 85°C. acs.org This characteristic allows for a continuous supply of initiating radicals over several hours at moderate temperatures. acs.org

Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions plays a significant role in the free radical polymerization of this compound, affecting the solubility of the monomer and polymer, the reaction kinetics, and the properties of the final product.

Solvent Systems: Toluene (B28343) is a commonly used solvent for the free radical polymerization of this compound. tandfonline.comiosrjournals.orgsrce.hr It is a good solvent for both the monomer and the resulting polymer, ensuring a homogeneous reaction mixture. iosrjournals.org Other solvents that have been used include ethyl methyl ketone (EMK) and tetrahydrofuran (B95107) (THF). core.ac.uk The choice of solvent can be influenced by the intended application of the polymer and the solubility characteristics of any comonomers used. core.ac.uk For instance, in copolymerizations with more polar monomers like acrylic acid, the solvent choice becomes critical to maintain a homogeneous system. core.ac.uk

Reaction Conditions: The polymerization is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxygen from inhibiting the radical polymerization process. iosrjournals.org The reaction temperature is chosen based on the decomposition temperature of the initiator. For AIBN-initiated polymerization, temperatures are often in the range of 60-80°C. tandfonline.comacs.orgcore.ac.uk For example, one study carried out the polymerization in toluene at 70°C for 5 hours. iosrjournals.org The reaction time is another important parameter, with longer times generally leading to higher monomer conversion. acs.org

Kinetic Studies of Free Radical Polymerization

The kinetics of free radical polymerization of this compound (OMA) have been investigated under various conditions, revealing insights into the reaction mechanism. Studies have shown that the polymerization of OMA can be initiated by thermal initiators, such as 2,2'-azobisisobutyronitrile (AIBN), and follows first-order kinetics with respect to the monomer concentration. acs.org This indicates that the concentration of propagating radicals remains relatively constant throughout the polymerization process. acs.org

The rate of polymerization is influenced by factors such as temperature and initiator concentration. An increase in temperature generally leads to a higher rate of polymerization. For instance, in one study, the rate of polymerization increased as the temperature was raised from 60°C to 80°C. acs.org Similarly, a higher concentration of the initiator, AIBN, results in an increased polymerization rate. acs.org

The environment in which the polymerization occurs also plays a significant role. For example, the photopolymerization of this compound in the solid state has been shown to exhibit significantly improved polymerization kinetics and higher double bond conversion compared to polymerization in the liquid state at higher temperatures. researchgate.net This is attributed to the arrangement of the acrylic double bonds in the crystalline structure, which facilitates rapid propagation with minimal activation energy. researchgate.net Furthermore, studies on the monolayer polymerization of this compound at the air/water interface have demonstrated that rapid polymerization can be induced by ultraviolet light. ru.nl

In copolymerization systems, such as with styrene (B11656), the reaction kinetics are also influenced by the monomer feed composition. The copolymerization of styrene with this compound in toluene solution using AIBN as an initiator has been studied, and the reactivity ratios were determined, indicating a tendency towards ideal copolymerization. srce.hr

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

Controlled/living radical polymerization (CRP/LRP) techniques offer significant advantages over conventional free radical polymerization by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. Two of the most prominent CRP/LRP methods for this compound are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound.researchgate.nettandfonline.com

RAFT polymerization is a versatile CRP/LRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org This process allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. acs.orgwikipedia.org

Selection and Role of RAFT Agents.researchgate.net

The choice of the RAFT agent is crucial for achieving a controlled polymerization of this compound. The RAFT agent's structure, particularly the R and Z groups, influences the stability of the intermediate radical and the rate of the addition-fragmentation process. sigmaaldrich.com

For the RAFT polymerization of OMA, dithioesters and trithiocarbonates have been successfully employed. acs.orgtandfonline.com For instance, 2-cyano-2-propyl-4-cyanobenzodithioate has been used as a RAFT agent in the polymerization of OMA, leading to polymers with narrow molecular weight distributions (Đ = 1.19–1.35). acs.org Another example is the use of 2-cyano-2-propyl benzodithioate (CPB) in the RAFT-mediated dispersion copolymerization of glycidyl (B131873) methacrylate and this compound. tandfonline.comtandfonline.com

The role of the RAFT agent is to reversibly deactivate the propagating polymer chains, establishing a dynamic equilibrium between active and dormant species. This reversible chain transfer process minimizes termination reactions and allows for the linear growth of polymer chains with conversion, resulting in polymers with predictable molecular weights and narrow polydispersity. acs.orgsigmaaldrich.com

Influence of Reaction Parameters on RAFT Polymerization Kinetics and Molecular Weight Control.researchgate.net

Several reaction parameters significantly impact the kinetics and the degree of molecular weight control in the RAFT polymerization of this compound. These include the concentrations of the monomer, initiator, and RAFT agent, as well as the reaction temperature and time. acs.orgtandfonline.com

Reaction Temperature: Temperature plays a profound role in the kinetics of RAFT polymerization. acs.orgtandfonline.com Increasing the reaction temperature generally increases the rate of polymerization. acs.org For instance, in the RAFT polymerization of OMA, the rate of polymerization (Rp) was observed to increase with a temperature rise from 60 to 80 °C. acs.org However, temperature can also affect the stability of the RAFT agent and the equilibrium of the chain transfer process.

Reaction Time: The polymerization time influences the monomer conversion and the evolution of the molecular weight. In a typical RAFT polymerization of OMA, a significant monomer conversion can be achieved within a few hours, after which the conversion may plateau. acs.org The number-average molecular weight of the polymer generally increases linearly with conversion, which is a hallmark of a controlled polymerization process. acs.org

Interactive Data Table: Influence of Reaction Parameters on RAFT Polymerization of OMA

| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight Control | Reference |

| [Monomer]/[RAFT] Ratio | Can affect rate depending on other parameters | Primary determinant of molecular weight | acs.org |

| [Initiator] Concentration | Increases with higher concentration | Can be compromised at very high concentrations | acs.org |

| [RAFT Agent] Concentration | May decrease rate at very high concentrations | Improves with higher concentration | acs.org |

| Temperature | Increases with higher temperature | Can be affected at very high temperatures | acs.orgtandfonline.com |

Atom Transfer Radical Polymerization (ATRP) of this compound.researchgate.nettandfonline.comtandfonline.com

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP/LRP technique used for the synthesis of well-defined polymers from this compound. acs.orgijeas.org ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst in a lower oxidation state. researchgate.net This process allows for precise control over the molecular weight and results in polymers with low polydispersity. acs.orgkent.ac.uk

Catalyst Systems in ATRP.researchgate.net

The catalyst system is a critical component of ATRP and typically consists of a transition metal salt (e.g., copper(I) halide) and a ligand. cmu.edu The choice of ligand is crucial as it solubilizes the metal salt in the reaction medium and tunes the catalyst's reactivity. kent.ac.ukcmu.edu

For the ATRP of this compound, which is often carried out in nonpolar or less polar solvents, ligands that enhance the solubility of the copper catalyst are essential for achieving good control over the polymerization. kent.ac.uk Conventional ligands like 2,2'-bipyridine (B1663995) can lead to poor catalyst solubility and consequently poor control over the polymerization of long-chain alkyl methacrylates like OMA. kent.ac.uk

To address this, ligands with long alkyl chains have been developed. For instance, N-(n-octyl)-2-pyridylmethanimine has been used in combination with Cu(I)Br to create a more soluble catalyst system, resulting in improved control over the ATRP of octadecyl acrylate (B77674). kent.ac.uk

The development of highly active catalyst systems has allowed for ATRP to be conducted with very low concentrations of the catalyst, which is advantageous for reducing contamination of the final polymer. Techniques like Activators Generated by Electron Transfer (AGET) ATRP have been successfully applied to the polymerization of OMA, demonstrating the versatility of this method. google.com In AGET ATRP, a reducing agent is used to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator, allowing for the use of air-stable Cu(II) complexes as the initial catalyst source. google.com

Furthermore, iron-based catalyst systems have also been explored for the reverse ATRP of stearyl methacrylate, a monomer structurally similar to OMA. nih.govresearchgate.net

Controlled Synthesis of Homopolymers via ATRP

Atom Transfer Radical Polymerization (ATRP) has been successfully utilized for the controlled synthesis of poly(this compound) (POMA) homopolymers. acs.orgijeas.org This technique allows for the preparation of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. acs.org

In a typical ATRP synthesis of POMA, the monomer, this compound, is polymerized using an initiator, such as ethyl 2-bromoisobutyrate (EBiB), and a catalyst system, commonly composed of a copper(I) halide (e.g., CuBr) and a ligand like 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy). cmu.edu The reaction is typically carried out in a solvent like anisole (B1667542) at elevated temperatures. cmu.edu The controlled nature of ATRP allows for the synthesis of POMA with a linear increase in molecular weight with monomer conversion, which is a hallmark of a living polymerization process. acs.org For instance, POMA with a number-average molecular weight (Mn) of up to 439,000 g/mol has been synthesized using ATRP. ijeas.org The polydispersity index (PDI or Mw/Mn) of POMA synthesized by ATRP is typically low, often in the range of 1.1 to 1.4, indicating a uniform polymer chain length. acs.orgacs.org

Detailed research has shown that various factors, including the choice of ligand and reaction conditions, can influence the polymerization process. For example, the use of ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) has also been reported for the ATRP of methacrylates. researchgate.net The ability to produce well-defined POMA homopolymers through ATRP opens up possibilities for creating more complex architectures, such as block and gradient copolymers. acs.org

Table 1: Representative Data for ATRP of this compound

| Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Mn,th ( g/mol ) | Mn,ex ( g/mol ) | Mw/Mn | Ref |

| EBiB | CuBr/dNbpy | Anisole | 90 | 25,000 | 26,700 | 1.18 | cmu.edu |

| - | - | - | - | 58,000-439,000 | - | - | ijeas.org |

Mn,th = Theoretical number-average molecular weight; Mn,ex = Experimental number-average molecular weight

Nitroxide Mediated Polymerization (NMP)

Nitroxide Mediated Polymerization (NMP) stands as a robust reversible-deactivation radical polymerization (RDRP) technique for synthesizing well-defined polymers. acs.orgacs.org This method is noted for its simplicity, often requiring only a unimolecular initiator and the monomer. acs.org However, the application of NMP to methacrylic esters, including this compound, has historically presented challenges. nih.gov

Despite these challenges, strategies have been developed to achieve controlled polymerization of methacrylates using NMP. nih.gov The success of NMP with these monomers is often dependent on the specific nitroxide structure employed. nih.gov For instance, the use of nitroxides like SG1 has shown promise in controlling the polymerization of methacrylic esters. nih.gov NMP offers the advantage of producing polymers without the need for transition metal catalysts, which can be beneficial for applications where metal contamination is a concern. acs.org

While bulk polymerizations using NMP are effective, they can be limited by increases in viscosity. rsc.org Polymerization in an organic solvent is a common approach to overcome this, especially for solid monomers. rsc.org The development of new nitroxide initiators continues to expand the scope of NMP for monomers like this compound, enabling the synthesis of polymers with controlled architectures. rsc.org

Solid-State Polymerization of this compound

The polymerization of this compound in the solid state presents unique characteristics compared to its liquid-state counterpart. rsc.orgresearchgate.net This method often involves initiating polymerization in the crystalline monomer, leading to distinct kinetics and polymer properties. rsc.orgresearchgate.net

Photopolymerization in the Solid State

UV-induced radical-mediated polymerization of this compound in its crystalline solid state has been shown to exhibit surprisingly rapid kinetics. rsc.org Contrary to the expectation that restricted mobility in the solid state would hinder polymerization, crystalline this compound displays high reactivity and significantly improved polymerization rates compared to liquid dimethacrylates. rsc.orgresearchgate.netrsc.org This enhanced reactivity is attributed to the specific arrangement of the monomer molecules within the crystal lattice. rsc.orgresearchgate.net

Crystallization and Molecular Arrangement during Solid-State Polymerization

The key to the rapid solid-state polymerization of this compound lies in its crystallization behavior. rsc.orgresearchgate.net X-ray diffraction (XRD), real-time Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC) analyses have revealed that the monomer crystallizes in a manner that pre-organizes the acrylic double bonds into a structure conducive to rapid propagation with minimal activation energy. rsc.orgresearchgate.netrsc.org The polymerization proceeds without disrupting the hexagonal packing of the crystalline long alkyl chains. rsc.orgresearchgate.netrsc.org This ordered arrangement facilitates the polymerization process, leading to a polymer that retains a high degree of order. rsc.orgresearchgate.net

Kinetics and Conversion in Solid-State Polymerization

The kinetics of solid-state photopolymerization of this compound are notably faster than in the liquid state, leading to a higher double bond conversion. rsc.orgresearchgate.net The molecular weight distribution of the resulting polymer is significantly narrower than what is typically observed in liquid-state polymerization and is interestingly independent of reaction conditions such as photoinitiator concentration, irradiation wavelength, and light intensity. rsc.orgrsc.org This suggests that the polymerization process is primarily governed by the crystalline structure of the monomer. rsc.org

Radiation-Induced Polymerization of this compound

Radiation, such as gamma rays or electron beams, can be used to initiate the polymerization of this compound. tandfonline.comosti.gov This method has been studied in both the solid state and in organized molecular assemblies like monolayers and multilayers. osti.govacs.org

The polymerization of this compound initiated by cobalt-60 (B1206103) γ-rays in the solid state proceeds via a free-radical mechanism. tandfonline.com Electron spin resonance (ESR) studies have confirmed the presence of radical intermediates. tandfonline.com The rate of polymerization tends to increase as the temperature approaches a phase transition in the monomer. tandfonline.com

When organized as a monolayer at a nitrogen-water interface, octadecyl acrylate, a closely related monomer, undergoes polymerization upon irradiation with an electron beam, following first-order kinetics. acs.org The rate of this two-dimensional polymerization is highly dependent on the molecular packing within the monolayer, reaching a maximum at a specific molecular area. acs.org Similarly, multilayers of this compound prepared using the Langmuir-Blodgett technique can be polymerized by electron beam irradiation to form a stable thin polymer film with a regular layered structure. osti.gov The mechanism of γ-ray-initiated postpolymerization in the layered structures of this compound has been described as a two-dimensional process. osti.gov

Dispersion Polymerization of this compound

Dispersion polymerization is a heterogeneous polymerization method utilized for producing polymer particles of controlled size, typically in the micrometer range. In this process, the monomer is soluble in the polymerization medium, but the resulting polymer is not. The reaction begins as a homogeneous solution of monomer, initiator, and a steric stabilizer in a chosen solvent. As polymerization proceeds, the growing polymer chains precipitate from the solution and aggregate to form nuclei. These nuclei are then stabilized by the adsorbed stabilizer, preventing coagulation and allowing for the continued growth of monodisperse polymer particles.

This compound (ODMA), a hydrophobic monomer, is often copolymerized using this technique with other monomers to tailor the properties of the resulting polymer particles. A common comonomer is glycidyl methacrylate (GMA), whose reactive epoxy groups offer potential for further functionalization.

Synthetic Methodologies

The dispersion polymerization of this compound, particularly in copolymerization with glycidyl methacrylate, has been investigated using both conventional free-radical and controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tandfonline.comtandfonline.com The choice of methodology influences the characteristics of the final polymer particles, including molecular weight distribution and particle size uniformity.

A typical dispersion polymerization system for producing poly(glycidyl methacrylate-co-octadecyl methacrylate) (poly(GMA-co-ODMA)) particles involves the following components:

| Component | Example | Function |

| Monomers | This compound (ODMA), Glycidyl Methacrylate (GMA) | Building blocks of the polymer chain |

| Dispersion Medium | Ethanol | Solvent for monomers, initiator, and stabilizer |

| Stabilizer | Polyvinylpyrrolidone (PVP) | Prevents particle aggregation and controls growth |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | Initiates the free-radical polymerization |

| Chain Transfer Agent | 2-cyano-2-propyl benzodithioate (CPB) | Controls the polymerization in RAFT processes |

The process is generally carried out in a reaction vessel under an inert atmosphere (e.g., nitrogen) with continuous stirring. tandfonline.com The reaction is initiated by heating the mixture to a specific temperature, which causes the thermal decomposition of the initiator (AIBN) and the generation of free radicals. tandfonline.com

In RAFT-mediated dispersion copolymerization, the process allows for the synthesis of polymers with a more controlled molecular weight and a narrower molecular weight distribution (polydispersity, Đ) compared to conventional free-radical polymerization. tandfonline.com For instance, poly(GMA-co-ODMA) synthesized via RAFT dispersion polymerization can achieve a dispersity value of around 1.58, whereas conventional methods might yield a value of 3.24. tandfonline.com

Polymerization Mechanism

The mechanism of dispersion polymerization begins with the polymerization of the monomers in the continuous phase (e.g., ethanol). As the polymer chains grow, they exceed their solubility limit in the medium and precipitate. These precipitated polymer chains form unstable nuclei. The steric stabilizer, which is soluble in the dispersion medium, adsorbs onto the surface of these nuclei. This adsorbed layer provides a protective barrier that prevents the particles from coalescing, a process known as steric stabilization.

Once stabilized, these primary particles continue to grow by capturing oligomeric radicals and monomer from the continuous phase. The final size and morphology of the polymer particles are determined by a complex interplay of factors including the concentrations of monomer, initiator, and stabilizer, as well as reaction temperature and time. researchgate.net

Research Findings

Extensive research has been conducted to understand how various reaction parameters affect the synthesis of poly(GMA-co-ODMA) particles via dispersion polymerization.

Effect of Monomer Ratio: The molar ratio of the comonomers, GMA and ODMA, significantly impacts particle stability and size. tandfonline.com Increasing the content of the hydrophobic monomer, ODMA, can lead to particle instabilities. tandfonline.comtandfonline.com Conversely, increasing the proportion of the more hydrophilic comonomer, GMA, has been found to decrease the final particle size. tandfonline.comtandfonline.com This is because the polarity of the copolymer influences its interaction with the alcoholic dispersion medium.

Effect of Reaction Temperature: The polymerization temperature plays a crucial role in determining the final particle size. Studies have shown that as the reaction temperature is increased from 50 °C to 70 °C, the weight-average particle diameter (Dw) of the resulting poly(GMA-co-ODMA) particles increases significantly. tandfonline.com For example, in a RAFT dispersion copolymerization, increasing the temperature from 50 °C to 70 °C resulted in an increase in particle size from 2.94 µm to 12.38 µm. tandfonline.com This is attributed to a shorter nucleation period at higher temperatures and increased solvency of the continuous phase, which affects the critical chain length for precipitation. tandfonline.com

Table 1: Effect of Temperature on Poly(GMA-co-ODMA) Particle Size in RAFT Dispersion Polymerization Conditions: 12 wt% PVP, 1 wt% RAFT agent, 1 wt% AIBN, 24 h polymerization time. tandfonline.com

| Temperature (°C) | Weight-Average Diameter (Dw) (µm) | Coefficient of Variation (CV) (%) |

|---|---|---|

| 50 | 2.94 | 6.73 |

| 60 | 5.12 | 7.25 |

Effect of Polymerization Time: The size of the polymer particles grows as the polymerization reaction progresses. In a RAFT dispersion copolymerization of GMA and ODMA, the particle size was observed to increase from 3.07 µm at 6 hours to 12.38 µm after 24 hours of reaction time. tandfonline.com This indicates a steady growth phase following the initial nucleation stage.

Table 2: Effect of Polymerization Time on Poly(GMA-co-ODMA) Particle Size Conditions: 70 °C, 12 wt% PVP, 1 wt% RAFT agent, 1 wt% AIBN. tandfonline.com

| Polymerization Time (h) | Weight-Average Diameter (Dw) (µm) |

|---|---|

| 6 | 3.07 |

| 8 | 5.86 |

| 12 | 8.24 |

| 16 | 10.15 |

| 20 | 11.72 |

Effect of Stabilizer Concentration: The concentration of the steric stabilizer is a critical factor in controlling particle size and preventing coagulation. The stability and morphology of the poly(GMA-co-ODMA) particles are dependent on the concentration of the PVP stabilizer. tandfonline.com

Copolymerization Strategies and Architectures Involving Octadecyl Methacrylate

Statistical/Random Copolymerization of Octadecyl Methacrylate (B99206)

Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a random distribution of monomer units along the polymer chain. This approach is widely used to modify the properties of poly(octadecyl methacrylate) (POMA) by introducing comonomers with different functionalities.

The copolymerization of this compound (OMA) with methyl methacrylate (MMA) has been explored for applications such as lubricant additives. researchgate.net Free radical polymerization is a common method for synthesizing these copolymers. For instance, copolymers with varying molar ratios of OMA to MMA (e.g., 30:70, 50:50, and 70:30) have been synthesized using 2,2′-azobisisobutyronitrile (AIBN) as an initiator in a toluene (B28343) solvent at 70°C. researchgate.net The resulting copolymers, characterized by techniques like FTIR, ¹H-NMR, and gel permeation chromatography (GPC), have shown potential as viscosity index improvers and pour point depressants for lubricating oils. researchgate.net

Atom transfer radical polymerization (ATRP) has also been employed to create random copolymers of MMA and octadecyl acrylate (B77674) (ODA), a structurally similar monomer to OMA. researchgate.net These well-defined copolymers have been effective as stabilizers in the non-aqueous dispersion polymerization of MMA. researchgate.net

| Monomer Feed Ratio (ODMA:MMA) | Polymerization Method | Key Findings |

| 30:70, 50:50, 70:30 | Free Radical Polymerization | Effective as viscosity index improvers and pour point depressants. researchgate.net |

| Varied | Atom Transfer Radical Polymerization (for ODA) | Acted as stabilizers for non-aqueous dispersion polymerization of MMA. researchgate.net |

Copolymers of this compound (ODMA) and butyl methacrylate (BMA) have been synthesized via free radical copolymerization to investigate their influence on the performance of lube oil. ijcce.ac.ir The study focused on how the comonomer feed ratio and molecular weight affect the rheological properties and viscosity index of the oil. ijcce.ac.ir It was found that increasing the percentage of BMA in the copolymer structure led to an increase in the molecular weight of the copolymers. ijcce.ac.ir This is attributed to the higher reactivity of BMA compared to ODMA. ijcce.ac.ir A copolymer with a 50:50 feed ratio of ODMA to BMA (ODMA50-BMA50) exhibited the maximum observed viscosity index of 139.1. ijcce.ac.ir

| Copolymer Composition | Key Finding |

| ODMA50-BMA50 | Achieved a maximum viscosity index of 139.1 in lube oil. ijcce.ac.ir |

The copolymerization of this compound (OMA) with glycidyl (B131873) methacrylate (GMA) introduces reactive epoxy groups into the polymer structure. Uniform poly(glycidyl methacrylate-co-octadecyl methacrylate) (poly(GMA-co-OMA)) particles have been synthesized through dispersion copolymerization. researchgate.net The stability and size of these copolymeric particles are influenced by reaction parameters such as temperature and the molar ratio of GMA to OMA. researchgate.net For instance, increasing the reaction temperature from 50 to 70 °C resulted in an increase in final particle size and stability, with sizes ranging from 2.4 µm to 10 µm. tandfonline.com Particle stability was observed to decrease with an increase in the hydrophobic OMA content, while particle sizes decreased with an increase in GMA content. researchgate.nettandfonline.com

Reversible addition-fragmentation chain transfer (RAFT) mediated dispersion copolymerization has also been utilized to prepare poly(GMA-co-OMA) particles. tandfonline.com The characteristics of the resulting particles, including their size, stability, and morphology, are dependent on the concentrations of the RAFT agent and stabilizer, as well as the monomer ratio. tandfonline.com

In a different approach, free radical copolymerization of glycidyl methacrylate (GMA) and octadecyl acrylate (ODA) was conducted in a toluene solution at 70°C with AIBN as the initiator. tandfonline.comtandfonline.comiau.ir The reactivity ratios, calculated using methods like Fineman–Ross, indicated a higher reactivity for the GMA monomer. tandfonline.comiau.irresearchgate.netepa.gov

| Polymerization Technique | Key Findings |

| Dispersion Copolymerization | Particle size and stability are dependent on temperature and monomer ratio. researchgate.nettandfonline.com |

| RAFT Dispersion Copolymerization | Particle characteristics are influenced by RAFT agent, stabilizer, and monomer concentrations. tandfonline.com |

| Free Radical Copolymerization (GMA and ODA) | GMA monomer exhibits higher reactivity than ODA. tandfonline.comtandfonline.comiau.irresearchgate.netepa.gov |

Amphiphilic copolymers of this compound (ODMA) and acrylic acid (AA) have been synthesized with a statistical distribution of the monomers. researchgate.netresearchgate.net These copolymers, with varying molar ratios of ODMA to AA (from 83:17 to 22:78), exhibit properties ranging from ionomeric to that of hydrophobically modified polyelectrolytes. researchgate.netresearchgate.net For example, a copolymer with 83 mol% ODMA and 17 mol% AA behaves as an ionomer. researchgate.net The synthesis of these copolymers can be achieved through micellar copolymerization of acrylic acid and n-octadecyl acrylate (a similar long-chain acrylate) in an aqueous solution, which can lead to the formation of shape-memory hydrogels. acs.org The incorporation of acrylic acid has been noted as a strategy for creating smart gels with chemomechanical and shape memory properties. acs.org

| ODMA:AA Molar Ratio | Observed Behavior |

| 83:17 | Ionomeric behavior with collapsed-coil structures in solution. researchgate.net |

| 22:78 | Random-coil structures in solution. researchgate.net |

Block copolymers of n-octadecyl methacrylate (OMA) and 2-hydroxyethyl methacrylate (HEMA) have been synthesized via free radical polymerization. researchgate.netresearchgate.net These poly(OMA-co-HEMA) copolymers have been utilized as stabilizers in the non-aqueous dispersion polymerization of polycaprolactone (B3415563) (PCL) microspheres. researchgate.netresearchgate.net The synthesis of these copolymers has been well-established and they are recognized as efficient stabilizers for creating stable and spherical PCL microspheres. researchgate.net

The copolymerization of this compound (OMA) with other acrylates allows for the fine-tuning of polymer properties. For instance, random copolymers of OMA and tert-butyl methacrylate (tBMA) have been synthesized via atom transfer radical polymerization (ATRP). acs.org This method allows for the creation of well-defined copolymers with controlled molecular weight and composition. acs.org The resulting poly(tBMA-r-OMA) can be further modified by deprotecting the tert-butyl group to yield more polar methacrylic acid moieties. acs.orgacs.org

Gradient copolymers of tert-butyl acrylate (tBA) and OMA have also been prepared through simultaneous copolymerization. acs.orgacs.orguq.edu.au This technique results in a gradual change in the monomer composition along the polymer chain. Additionally, block copolymers containing poly(this compound) (pOMA) and poly(tert-butyl acrylate) (ptBA) segments have been synthesized, which can self-assemble into ordered structures in thin films. acs.orgnih.gov

Furthermore, random copolymers of 4-vinylpyridine (B31050) and n-octadecyl acrylate or n-octadecyl methacrylate have been synthesized using metal-free ATRP, highlighting the versatility of controlled radical polymerization techniques for these monomers. oaji.net

| Comonomer | Polymerization Method | Resulting Copolymer Architecture | Key Features |

| tert-Butyl Methacrylate | ATRP | Random | Well-defined, can be converted to polar copolymers. acs.orgacs.org |

| tert-Butyl Acrylate | Simultaneous Copolymerization | Gradient | Gradual change in monomer composition. acs.orgacs.orguq.edu.au |

| tert-Butyl Acrylate | ATRP | Block | Self-assembles into ordered structures. acs.orgnih.gov |

| 4-Vinylpyridine/n-Octadecyl Acrylate | Metal-free ATRP | Random | Combines hydrophilic and hydrophobic properties. oaji.net |

Block Copolymerization of this compound

Block copolymers containing poly(this compound) (PODMA) segments are of significant interest for applications such as stabilizers in dispersions and as thermoplastic elastomers. acs.orgacs.org The synthesis of well-defined block copolymers has been successfully achieved using controlled radical polymerization techniques. acs.org

The synthesis of AB diblock copolymers involving ODMA has been demonstrated through techniques like Atom Transfer Radical Polymerization (ATRP). For instance, diblock copolymers of poly(tert-butyl methacrylate)-block-poly(this compound) (ptBMA-b-pOMA) and poly(tert-butyl acrylate)-block-poly(this compound) (ptBA-b-pOMA) have been synthesized. acs.org These copolymers exhibit uniform phase-separated structures in ultrathin films. acs.org The synthesis often involves the use of a macroinitiator, from which the second block is grown. acs.org

Table 1: Examples of ODMA-based AB Diblock Copolymers

| Copolymer | Mn ( g/mol ) | Mw/Mn | Synthesis Technique |

|---|---|---|---|

| ptBMA-b-pOMA | 52,000 | 1.12 | ATRP |

| ptBA-b-pOMA | 28,750 | 1.20 | ATRP |

Data sourced from Macromolecules. acs.org

ABA triblock copolymers, where A is a glassy polymer block and B is a soft, rubbery block, can function as thermoplastic elastomers. ODMA-containing triblock copolymers have been synthesized with this architecture. Examples include poly(this compound)-block-poly(tert-butyl acrylate)-block-poly(this compound) (pOMA-b-ptBA-b-pOMA) and poly(this compound)-block-poly(n-butyl acrylate)-block-poly(this compound). acs.org A notable example is a shape memory polymer based on an ABA triblock copolymer with polystyrene end blocks and a random copolymer midblock of poly(methylacrylate-random-octadecylacrylate). acs.org The self-assembly of these triblock copolymers creates a physically cross-linked network. acs.org

Table 2: Examples of ODMA-based ABA Triblock Copolymers

| Copolymer | Mn ( g/mol ) | Mw/Mn | Synthesis Technique |

|---|---|---|---|

| pOMA-b-ptBA-b-pOMA | 75,900 | 1.14 | ATRP |

| poly(this compound)-block-poly(n-butyl acrylate)-block-poly(this compound) | 74,400 | 1.16 | ATRP |

Data sourced from Macromolecules. acs.org

Controlled radical polymerization (CRP) methods are instrumental in synthesizing well-defined block copolymers of ODMA with controlled molecular weights and narrow molecular weight distributions. acs.org Two of the most prominent CRP techniques employed are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgresearchgate.net

ATRP, in particular, has been extensively used for the polymerization of octadecyl (meth)acrylates to create random, block, and gradient copolymers. acs.orgacs.org This technique allows for the preparation of various well-defined polyacrylate-polymethacrylate block copolymers through methods like halogen-exchange. acs.org RAFT polymerization has also been successfully applied to synthesize poly(this compound) with controlled molecular weight and a narrow molecular weight distribution, which is advantageous over conventional free radical polymerization. acs.org The RAFT process is versatile and can be used with a wide array of monomers under various reaction conditions. researchgate.net

Gradient Copolymerization of this compound

Gradient copolymers represent a unique class of polymers where the monomer composition gradually changes along the polymer chain. uq.edu.au This gradual transition in composition can lead to properties that are distinct from those of block or random copolymers. uq.edu.au Gradient copolymers of this compound have been synthesized, for example, by the simultaneous copolymerization of tert-butyl acrylate and this compound. acs.orgacs.org This approach allows for the creation of materials with a smooth transition from a more polar to a nonpolar character along the polymer backbone.

Table 3: Example of ODMA-based Gradient Copolymer

| Copolymer | Mn ( g/mol ) | Mw/Mn | Synthesis Technique |

|---|---|---|---|

| p(tBA-co-OMA) | 21,790 | 1.25 | ATRP |

Graft Copolymerization Involving this compound

Graft copolymers are branched polymers where the side chains are structurally distinct from the main chain. The "grafting-through" method, which involves the copolymerization of a macromonomer with another monomer, is a common strategy for synthesizing graft copolymers. acs.org For instance, amphiphilic graft copolymers have been created by the RAFT copolymerization of a poly(2-ethyl-2-oxazoline)methacrylate macromonomer with hydrophobic methacrylates like n-butyl methacrylate and n-lauryl methacrylate. acs.org While this specific example does not use this compound as the hydrophobic comonomer, the principle can be extended to include it, creating graft copolymers with long, crystallizable side chains.

Influence of Comonomer Ratios on Copolymer Properties

The ratio of comonomers in this compound copolymers has a profound impact on their final properties. For instance, in copolymers of ODMA with methyl methacrylate (MMA) and butyl methacrylate (BMA), increasing the percentage of MMA and BMA leads to an increase in the molecular weight of the copolymer and enhances its efficiency as a viscosity index improver in lubricating oils. ijcce.ac.ir

In a study on crosslinked copolymers of glycidyl methacrylate (GMA) and octadecyl acrylate (ODA), the comonomer ratio was found to significantly affect the thermal and swelling properties. tandfonline.com An increase in the GMA content led to higher glass transition temperatures (Tg) but lower melting temperatures (Tm) of the octadecyl groups. tandfonline.com Furthermore, the swelling ratio in nonpolar solvents decreased with a higher GMA content, while it increased in polar solvents. tandfonline.com Similarly, for copolymers of ODMA and acrylic acid, the composition plays a crucial role in controlling the solution structures, with an optimal ratio of 83 mol% ODMA to 17 mol% acrylic acid promoting the formation of aggregated structures in a nonpolar solvent. core.ac.uk

Table 4: Effect of Comonomer Ratio on Properties of Crosslinked Glycidyl Methacrylate-co-Octadecyl Acrylate Copolymers

| Sample | GMA in feed (mol%) | ODA in feed (mol%) | Tg (°C) | Tm (°C) |

|---|---|---|---|---|

| C1 | 0 | 100 | -35 | 55 |

| C2 | 20 | 80 | -25 | 52 |

| C6 | 100 | 0 | -4 | 48 |

Data adapted from Designed Monomers and Polymers. tandfonline.com

Advanced Materials Science and Engineering Applications of Poly Octadecyl Methacrylate and Its Copolymers

Responsive Materials and Smart Coatings

The unique molecular architecture of poly(octadecyl methacrylate) allows for the creation of materials that can respond to external stimuli, particularly temperature. This has led to the development of innovative "smart" coatings and materials with tunable properties. azom.commedium.com

Thermally Responsive Polymer Brushes

Polymer brushes, which are composed of polymer chains tethered to a surface, exhibit remarkable changes in their physical and chemical properties in response to environmental triggers. medium.com When fabricated from PODMA, these brushes show distinct thermoresponsive behavior. azom.commedium.com The long octadecyl side chains of PODMA can crystallize and melt, leading to significant conformational changes in the polymer brush structure. azom.comresearchgate.net

Researchers have utilized techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) to create dense layers of PODMA brushes on various substrates. azom.comepfl.ch These brushes can switch between a collapsed, solid-like state at lower temperatures and a swollen, liquid-like state at elevated temperatures. azom.comutwente.nl This transition is driven by the melting of the crystalline domains formed by the octadecyl side chains. azom.comresearchgate.netresearchgate.net This reversible, temperature-controlled change in the polymer brushes' conformation opens up possibilities for creating smart surfaces with switchable properties. medium.com

Temperature-Driven Swelling and Wetting Behavior

The thermally induced phase transitions in PODMA polymer brushes directly influence their swelling and wetting characteristics. azom.comutwente.nl Studies have revealed a multi-regime thermal response. azom.com Below the melting temperature of the side chains, the brushes are in a collapsed state and exhibit limited swelling. azom.com As the temperature approaches and surpasses the melting point, the brushes undergo significant swelling. azom.comresearchgate.net

This change in swelling behavior has a profound impact on the wetting properties of the surface. For instance, the contact angle of a liquid, such as n-alkanes, on a PODMA brush surface can be dramatically altered by temperature changes. azom.comutwente.nl At temperatures below the melting point, the surface can be relatively non-wetting. utwente.nl However, as the side chains melt and the brush swells, the surface can transition to a near-complete wetting state. azom.com This temperature-driven switchable wettability is a key feature for applications in microfluidics, self-cleaning surfaces, and controlled drug delivery. medium.comutwente.nl

A study on the wetting behavior of hexadecane (B31444) on PODMA brushes identified a two-stage transition. utwente.nl Initially, a moderate temperature increase led to brush swelling while maintaining a finite contact angle. utwente.nl A further increase in temperature resulted in the spreading of the oil across the swollen brush layer. utwente.nl This behavior is linked to the initial melting of the bulk polymer followed by a subsequent melting of the more ordered surface layer. utwente.nlutwente.nl

Rheological Modifiers and Flow Improvers

One of the most significant industrial applications of poly(this compound) and its copolymers is as rheological modifiers, particularly in the petroleum industry. ijcce.ac.iriosrjournals.org These polymers are highly effective at improving the flow properties of waxy crude oils and lubricating oils at low temperatures. iosrjournals.orgacs.orgacs.org

Application in Waxy Crude Oil and Lubricating Oils

Waxy crude oils contain high molecular weight paraffins that can precipitate and crystallize at low temperatures, leading to a significant increase in viscosity and potentially blocking pipelines. acs.orgtandfonline.com PODMA-based additives, often referred to as pour point depressants (PPDs) or flow improvers, are used to mitigate these issues. acs.orgacs.orgtandfonline.com When added to crude oil, even at low concentrations, PODMA can significantly reduce the pour point and the apparent viscosity of the oil at low temperatures. acs.orgacs.org For example, the addition of 2000 ppm of PODMA has been shown to decrease the apparent viscosity of a crude oil from 379.71 mPa·s to 70.67 mPa·s at 0°C. acs.orgacs.org

In lubricating oils, PODMA and its copolymers act as viscosity index improvers. ijcce.ac.iriosrjournals.orgresearchgate.net They help to maintain a more stable viscosity over a wide range of operating temperatures. ijcce.ac.iruc.edu This is crucial for ensuring proper lubrication and engine performance under varying conditions. uc.eduippi.ac.ir

Mechanisms of Wax Precipitation Inhibition and Viscosity Modification

The effectiveness of PODMA as a wax inhibitor stems from its ability to interact with the paraffin (B1166041) wax crystals as they form. acs.org The long alkyl side chains of the polymer are structurally similar to the paraffin molecules in the crude oil. acs.org This allows the polymer to co-crystallize with the wax, a mechanism often referred to as incorporation-perturbation. researchgate.net

By incorporating into the growing wax crystal lattice, the bulky polymer backbone disrupts the formation of large, interlocking wax crystal networks. acs.org This steric hindrance prevents the crystals from agglomerating into a rigid structure that can impede flow. acs.org Instead, smaller, more dispersed wax crystals are formed, which have a much lower impact on the oil's viscosity. tandfonline.comresearchgate.net

The interaction between PODMA and wax crystals can be observed through morphological studies, which show that the polymer modifies the size and shape of the wax crystals, leading to improved rheological properties of the crude oil. researchgate.net

Influence of Molecular Weight and Architecture on Rheological Performance

The performance of PODMA as a rheological modifier is significantly influenced by its molecular weight, molecular weight distribution, and architecture. ijcce.ac.iracs.orgippi.ac.ir

Molecular Weight and Distribution: Research has shown that polymers with a narrow molecular weight distribution, often synthesized via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), are more effective. acs.orgacs.org Polymers with a broad molecular weight distribution may not co-crystallize as effectively with the wax molecules. acs.org The number-average molecular weight (Mn) of the polymer also plays a role, with studies indicating that an increase in molecular weight can enhance the efficiency as a viscosity index improver in lubricating oils. ijcce.ac.ir

Architecture: The architecture of the polymer, such as linear versus branched or star-shaped, also impacts its performance. uc.edu Copolymers of octadecyl methacrylate (B99206) with other monomers, such as methyl methacrylate or butyl methacrylate, have been synthesized to fine-tune the properties of the additive. ijcce.ac.iriosrjournals.org The composition of these copolymers can be adjusted to optimize their performance in specific types of oil. ijcce.ac.ir For instance, increasing the percentage of methyl methacrylate or butyl methacrylate in copolymers with this compound has been shown to improve the viscosity index of lubricating oils. ijcce.ac.ir Furthermore, mildly crosslinked poly(styrene-octadecyl acrylate) has demonstrated enhanced performance in improving the cold flowability of waxy crude oil compared to its linear counterpart. tandfonline.com

Self-Assembly and Nanostructured Materials

Poly(this compound) (PODMA) and its copolymers are known for their ability to self-assemble into a variety of nanostructured materials. This behavior is primarily driven by the presence of the long, hydrophobic octadecyl side chains, which can organize into ordered structures.

Formation of Micelles and Vesicles

Amphiphilic random copolymers containing this compound can form various nanostructures in solution. For instance, copolymers of this compound (ODMA) and acrylic acid can create collapsed-coil or aggregated structures in organic solvents like tetrahydrofuran (B95107), depending on the comonomer composition. researchgate.net In aqueous environments, amphiphilic random copolymers of ODMA and a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) can self-assemble into micelles. mdpi.com These micelles typically have a core formed by the hydrophobic ODMA segments and a shell of hydrophilic PEGMA segments. mdpi.comjst.go.jp The size and morphology of these self-assembled structures are influenced by the composition of the copolymer. acs.org For example, random copolymers with 25–50 mol% of octadecyl acrylate (B77674) (ODA) can form small unimer micelles with a radius of 4.8–8.8 nm in water. mdpi.com

The introduction of crystalline side chains, such as the octadecyl groups in PODMA, is a key strategy for producing well-defined nanostructured materials. jst.go.jp The hydration of thin films of certain random copolyacrylates carrying both PEG and octadecyl groups can lead to the formation of polymer vesicles in water. jst.go.jp Copolymers of ODMA and acrylic acid have also been shown to form micelles that can solubilize other hydrophobic molecules in water-acetone mixtures. researchgate.net